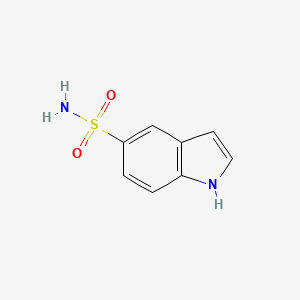

1H-Indole-5-sulfonamide

Vue d'ensemble

Description

1H-Indole-5-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic and medicinal chemistry .

Méthodes De Préparation

The synthesis of 1H-Indole-5-sulfonamide typically involves the introduction of a sulfonamide group to the indole ring. One common method is the reaction of indole with sulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired sulfonamide derivative .

Industrial production methods for indole derivatives often involve multi-step synthetic routes that include the formation of the indole ring followed by functionalization. For example, the Fischer indole synthesis is a well-known method for constructing the indole ring, which can then be further modified to introduce the sulfonamide group .

Analyse Des Réactions Chimiques

1H-Indole-5-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Coupling Reactions: The sulfonamide group can participate in coupling reactions with various electrophiles, leading to the formation of complex molecules.

Major products formed from these reactions include substituted indoles, sulfonic acids, and amines, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

1H-Indole-5-sulfonamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1H-Indole-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with biological pathways .

Comparaison Avec Des Composés Similaires

1H-Indole-5-sulfonamide can be compared with other indole derivatives such as:

1H-Indole-3-carboxamide: Similar in structure but with a carboxamide group instead of a sulfonamide group.

1H-Indole-2-carboxylic acid: Contains a carboxylic acid group, leading to different chemical properties and reactivity.

1H-Indole-5-carboxylic acid: Another derivative with a carboxylic acid group at a different position on the indole ring.

The uniqueness of this compound lies in its sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Activité Biologique

1H-Indole-5-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and as an inhibitor of carbonic anhydrases (CAs). This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of Structure and Mechanism

This compound derivatives are characterized by their sulfonamide moiety attached to an indole core. This structural configuration plays a crucial role in their biological activity, particularly in inhibiting specific carbonic anhydrase isoforms. For instance, studies have shown that modifications in the indole structure can significantly enhance the inhibitory potency against tumor-associated CAs such as CA IX and CA XII, which are implicated in cancer progression and hypoxia-related resistance to therapies .

Anticancer Activity

Inhibition of Carbonic Anhydrases:

1H-Indole-5-sulfonamides have been identified as effective inhibitors of carbonic anhydrases, particularly isoforms IX and XII. These isoforms are often overexpressed in various tumors and contribute to tumor growth and metastasis. For example, indoline-5-sulfonamides demonstrated inhibitory constants (K_I) as low as 41.3 nM against CA XII and 132.8 nM against CA IX . The most potent compound, 4f, exhibited an IC50 value of 12.9 µM against MCF7 breast cancer cells under hypoxic conditions, indicating its potential as a therapeutic agent .

Table 1: Inhibitory Activity of Selected Indole-5-Sulfonamides

| Compound | Target CA | K_I (nM) | IC50 (µM) | Cell Line |

|---|---|---|---|---|

| 4a | CA IX | 132.8 | - | - |

| 4f | CA XII | 41.3 | 12.9 | MCF7 |

| 3 | CA IX | - | - | - |

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects involves the inhibition of CA activity, leading to altered pH regulation within the tumor microenvironment. This pH modulation can influence tumor cell proliferation and survival, particularly under hypoxic conditions where traditional therapies may fail . Additionally, some indole-5-sulfonamide derivatives have been shown to reverse chemoresistance mechanisms by inhibiting P-glycoprotein (P-gp), a common efflux pump associated with drug resistance .

Structure-Activity Relationship (SAR)

The effectiveness of indole-5-sulfonamides is largely dependent on their structural modifications. For instance, the introduction of different substituents on the phenyl ring or variations in the sulfonamide group can lead to significant changes in biological activity. Research indicates that compounds with longer amide linkers tend to exhibit higher inhibitory activities against CAs compared to those with shorter linkers .

Table 2: Summary of Structure-Activity Relationships

| Modification Type | Effect on Activity |

|---|---|

| Longer Amide Linker | Increased potency |

| Substituent Variations | Altered binding affinity |

Case Studies

Several case studies highlight the efficacy of indole-5-sulfonamides in preclinical models:

- MCF7 Cell Line Study : A series of synthesized indoline-5-sulfonamides were tested against MCF7 cells under both normoxic and hypoxic conditions. The results indicated that these compounds maintained their antiproliferative activity even under hypoxia, a common challenge in cancer therapy .

- Tubulin Polymerization Inhibition : New analogues were developed that not only inhibited CAs but also demonstrated the ability to disrupt tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells . This dual action enhances their therapeutic potential.

Propriétés

IUPAC Name |

1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRVXABSFUGFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616953 | |

| Record name | 1H-Indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-27-9 | |

| Record name | 1H-Indole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1H-Indole-5-sulfonamide derivatives primarily target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. [, ] These compounds act by binding to the zinc ion within the CA active site, mimicking the natural substrate's binding mode. [] This interaction effectively blocks the enzyme's catalytic activity, preventing the reversible hydration of carbon dioxide. [] Inhibiting specific CA isoforms, such as tumor-associated human carbonic anhydrase IX and XII, can disrupt tumor growth and progression. [, ]

ANone: This question cannot be answered from the provided abstracts. The abstracts discuss a range of this compound derivatives with diverse substituents, making it impossible to provide a single molecular formula, weight, or specific spectroscopic data for a generic "this compound" structure.

ANone: The provided abstracts primarily focus on the biological activity and structure-activity relationships of this compound derivatives. They do not provide detailed information regarding material compatibility, stability under various conditions, or broader performance and applications beyond their role as enzyme inhibitors.

A: The provided abstracts focus on the inhibitory properties of this compound derivatives against enzymes like CAs, rather than their catalytic properties. These compounds are not catalysts themselves but function by hindering the catalytic activity of their target enzymes. [, ] Their selectivity towards different CA isoforms varies depending on the specific substituents on the this compound scaffold. [, ]

A: Computational chemistry, particularly molecular modeling, plays a crucial role in understanding the binding interactions of this compound derivatives with their targets. [, ] Studies utilize molecular docking simulations to predict and visualize how these compounds bind within the active site of enzymes like CAs. [] This approach helps researchers rationalize the observed inhibitory activities and design more potent and selective inhibitors. [, ] While the abstracts do not explicitly mention QSAR model development, these modeling studies often contribute to establishing structure-activity relationships, which form the basis for QSAR.

A: Structural modifications significantly impact the activity, potency, and selectivity of this compound derivatives. [, , ] Researchers have synthesized various analogs with different substituents on the core scaffold, exploring their effects on enzyme inhibition. [, ] For example, introducing a pyridinium moiety can enhance selectivity towards tumor-associated CA isoforms IX and XII. [] Similarly, incorporating specific groups, like the propargylamine moiety found in selegiline, can influence their multi-target activity against enzymes like monoamine oxidase and caspase-3. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.